molecular formula C11H16Cl4N2 B2673420 1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride CAS No. 1820674-77-8

1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride

Cat. No.: B2673420
CAS No.: 1820674-77-8
M. Wt: 318.06
InChI Key: CSNSJHUYFUVYQS-UHFFFAOYSA-N
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Description

“1-(2,5-Dichlorophenyl)piperazine dihydrochloride” is a chemical compound with the empirical formula C10H14Cl4N2 and a molecular weight of 304.04 . It is provided as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is Cl.Cl.Clc1ccc (Cl)c (c1)N2CCNCC2 . This indicates that the compound contains a piperazine ring with a 2,5-dichlorophenyl group attached.

Scientific Research Applications

Serotonin Function Probe

1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride's analog, m-Chlorophenylpiperazine (mCPP), is extensively utilized in psychiatry as a probe of serotonin function. mCPP is known for its reliable, dose-dependent effects on ACTH, cortisol, prolactin levels, and body temperature in both animals and humans, showcasing its direct agonist activity on 5-hydroxytryptamine (5HT) receptors (Kahn & Wetzler, 1991).

Antimycobacterial Agents

The compound has relevance in the development of antimycobacterial agents, with studies on derivatives like 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole showing significant activity against Mycobacterium tuberculosis. These derivatives demonstrate the importance of lipophilic substituents for antimicrobial efficacy (Biava et al., 2008).

Catalytic Applications

This compound or its structural analogs find applications in catalysis, as seen in the synthesis of 2-aminothiophenes via the Gewald reaction, catalyzed by an N-methylpiperazine-functionalized polyacrylonitrile fiber. This showcases the compound's role in facilitating reactions with good to excellent yields and highlighting its potential in sustainable chemistry practices (Ma et al., 2012).

Tuberculostatic Activity

Derivatives of this compound have been investigated for their tuberculostatic activity. Compounds synthesized from 1,1-bis-methylthio-2-nitro-ethene and 1-phenylpiperazine have shown promising results against tuberculosis, indicating the compound's potential as a scaffold for developing new anti-tubercular drugs (Foks et al., 2005).

Anticancer Agents

Studies have also focused on the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating the pyrazole moiety as anticancer agents. These derivatives have shown significant activity against breast carcinoma cell lines, underscoring the potential of this compound derivatives in cancer therapy (Gomha et al., 2014).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements associated with this compound are P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.2ClH/c1-8-7-15(5-4-14-8)11-6-9(12)2-3-10(11)13;;/h2-3,6,8,14H,4-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNSJHUYFUVYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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